molecular formula C21H20N2O3 B243849 N-{4-[(4-ethylbenzoyl)amino]-2-methylphenyl}-2-furamide

N-{4-[(4-ethylbenzoyl)amino]-2-methylphenyl}-2-furamide

货号 B243849
分子量: 348.4 g/mol
InChI 键: MDHCOXYZUDBCBQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{4-[(4-ethylbenzoyl)amino]-2-methylphenyl}-2-furamide, commonly known as ESI-09, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. ESI-09 was first synthesized in 2010 by researchers at the University of California, San Francisco, and has since been studied extensively for its ability to modulate various cellular pathways.

作用机制

ESI-09 works by binding to the extracellular domain of ENaC and blocking the channel from opening, thereby reducing sodium transport across the cell membrane. This leads to a decrease in salt and water reabsorption in the kidneys, which can help to lower blood pressure in hypertensive patients. ESI-09 also inhibits the activity of the Wnt signaling pathway by preventing the interaction between two key proteins, Frizzled and Disheveled.
Biochemical and Physiological Effects:
Studies have shown that ESI-09 can effectively lower blood pressure in animal models of hypertension, and can also improve lung function in models of cystic fibrosis and pulmonary edema. ESI-09 has also been found to have anti-tumor effects in certain cancer cell lines, suggesting that it may have potential as a cancer therapy.

实验室实验的优点和局限性

One of the main advantages of ESI-09 is its high potency and specificity for ENaC and the Wnt signaling pathway. This makes it a valuable tool for studying the role of these proteins in various cellular processes and disease states. However, one limitation of ESI-09 is that it is relatively unstable and can degrade over time, which can make it difficult to use in long-term experiments.

未来方向

There are several potential future directions for research on ESI-09. One area of interest is the development of more stable analogs of ESI-09 that can be used in long-term experiments. Another potential direction is the investigation of ESI-09 as a therapy for other diseases that involve ENaC dysfunction, such as Liddle syndrome and pseudohypoaldosteronism. Additionally, further research is needed to fully understand the mechanisms of action of ESI-09 and its potential interactions with other cellular pathways.

合成方法

The synthesis of ESI-09 involves a multi-step process that starts with the condensation of 4-ethylbenzoic acid with 2-aminomethylphenol to form the intermediate 4-[(4-ethylbenzoyl)amino]-2-methylphenol. This intermediate is then reacted with furfurylamine in the presence of a dehydrating agent to yield the final product, ESI-09.

科学研究应用

ESI-09 has been shown to be a potent inhibitor of the epithelial sodium channel (ENaC), a protein that plays a critical role in regulating salt and water balance in the body. ENaC dysfunction has been linked to a number of diseases, including hypertension, cystic fibrosis, and pulmonary edema. ESI-09 has also been found to inhibit the activity of the Wnt signaling pathway, which is involved in a variety of cellular processes, including embryonic development, tissue regeneration, and cancer.

属性

分子式

C21H20N2O3

分子量

348.4 g/mol

IUPAC 名称

N-[4-[(4-ethylbenzoyl)amino]-2-methylphenyl]furan-2-carboxamide

InChI

InChI=1S/C21H20N2O3/c1-3-15-6-8-16(9-7-15)20(24)22-17-10-11-18(14(2)13-17)23-21(25)19-5-4-12-26-19/h4-13H,3H2,1-2H3,(H,22,24)(H,23,25)

InChI 键

MDHCOXYZUDBCBQ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C

规范 SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。